molecular formula C21H17ClN2O3 B11206751 5-(2-Chlorophenyl)-2-(furan-2-yl)-7-methoxy-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine

5-(2-Chlorophenyl)-2-(furan-2-yl)-7-methoxy-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine

Cat. No.: B11206751
M. Wt: 380.8 g/mol
InChI Key: ZCWCNOAZMQYJTD-UHFFFAOYSA-N
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Description

5-(2-CHLOROPHENYL)-2-(2-FURYL)-1,10B-DIHYDROPYRAZOLO[1,5-C][1,3]BENZOXAZIN-7-YL METHYL ETHER is a complex organic compound that belongs to the class of heterocyclic compounds These compounds are characterized by their ring structures that contain at least one atom other than carbon

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-CHLOROPHENYL)-2-(2-FURYL)-1,10B-DIHYDROPYRAZOLO[1,5-C][1,3]BENZOXAZIN-7-YL METHYL ETHER likely involves multiple steps, including the formation of the pyrazole, furan, and benzoxazine rings. Common synthetic routes may include:

    Formation of the pyrazole ring: This can be achieved through the reaction of hydrazines with α,β-unsaturated carbonyl compounds.

    Formation of the furan ring: This can be synthesized via the Paal-Knorr synthesis, which involves the cyclization of 1,4-dicarbonyl compounds.

    Formation of the benzoxazine ring: This can be synthesized through the reaction of phenols with formaldehyde and amines.

Industrial Production Methods

Industrial production methods would likely involve optimizing the reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and pressures, as well as purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the furan ring, leading to the formation of furanones.

    Reduction: Reduction reactions may target the nitro or carbonyl groups, converting them to amines or alcohols, respectively.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halogens, alkylating agents.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation of the furan ring may yield furanones, while reduction of nitro groups may yield amines.

Scientific Research Applications

Chemistry

The compound may be used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals or agrochemicals.

Biology

In biological research, the compound may be studied for its potential biological activity, such as antimicrobial, antifungal, or anticancer properties.

Medicine

If the compound exhibits significant biological activity, it may be developed into a therapeutic agent for the treatment of various diseases.

Industry

In industry, the compound may be used as an intermediate in the synthesis of dyes, pigments, or other specialty chemicals.

Mechanism of Action

The mechanism of action of 5-(2-CHLOROPHENYL)-2-(2-FURYL)-1,10B-DIHYDROPYRAZOLO[1,5-C][1,3]BENZOXAZIN-7-YL METHYL ETHER would depend on its specific biological activity. Generally, it may interact with molecular targets such as enzymes, receptors, or DNA, leading to the modulation of specific biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    5-(2-Chlorophenyl)-2-furyl derivatives: These compounds share the chlorophenyl and furan moieties and may exhibit similar chemical properties.

    Pyrazolo[1,5-c][1,3]benzoxazine derivatives: These compounds share the pyrazole and benzoxazine rings and may have similar biological activities.

Uniqueness

The uniqueness of 5-(2-CHLOROPHENYL)-2-(2-FURYL)-1,10B-DIHYDROPYRAZOLO[1,5-C][1,3]BENZOXAZIN-7-YL METHYL ETHER lies in its specific combination of functional groups and ring structures, which may confer unique chemical and biological properties.

Properties

Molecular Formula

C21H17ClN2O3

Molecular Weight

380.8 g/mol

IUPAC Name

5-(2-chlorophenyl)-2-(furan-2-yl)-7-methoxy-5,10b-dihydro-1H-pyrazolo[1,5-c][1,3]benzoxazine

InChI

InChI=1S/C21H17ClN2O3/c1-25-19-9-4-7-14-17-12-16(18-10-5-11-26-18)23-24(17)21(27-20(14)19)13-6-2-3-8-15(13)22/h2-11,17,21H,12H2,1H3

InChI Key

ZCWCNOAZMQYJTD-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC2=C1OC(N3C2CC(=N3)C4=CC=CO4)C5=CC=CC=C5Cl

Origin of Product

United States

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